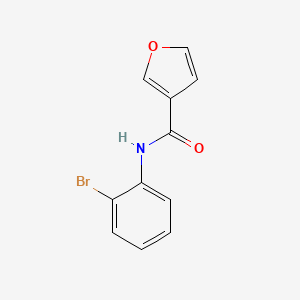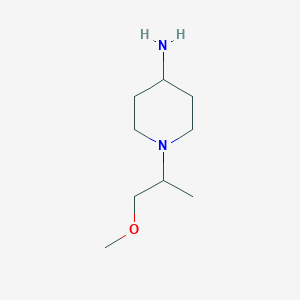![molecular formula C17H17N3O2 B7469579 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide, also known as ACBCB, is a compound that belongs to the class of benzamide derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide is not fully understood. However, it has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. Additionally, 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been found to have potent anticancer and antifungal activity, making it a potential candidate for the development of new cancer and antifungal drugs.
However, there are also limitations to using 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide. One potential direction is to further study its mechanism of action and its effects on different cell types. Another potential direction is to develop new derivatives of 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide that have improved efficacy and reduced toxicity. Additionally, 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide could be further studied for its potential applications in the treatment of other diseases, such as inflammatory conditions and fungal infections.
Conclusion
In conclusion, 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide is a compound that has potential applications in scientific research due to its unique properties. It has been found to have anticancer, antifungal, and anti-inflammatory activity, making it a potential candidate for the development of new drugs. However, its mechanism of action and potential toxicity need to be further studied before it can be used in clinical trials.
Synthesemethoden
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 3-aminobenzoic acid with cyclopropylamine to form 3-(cyclopropylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to form 3-(cyclopropylamino)benzoyl chloride, which is further reacted with 2-aminobenzamide to form 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide has several potential applications in scientific research. It has been found to have anticancer activity, making it a potential candidate for cancer treatment. It has also been found to have antifungal activity, making it a potential candidate for the treatment of fungal infections. Additionally, 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory conditions.
Eigenschaften
IUPAC Name |
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c18-12-5-3-4-11(10-12)16(21)20-15-7-2-1-6-14(15)17(22)19-13-8-9-13/h1-7,10,13H,8-9,18H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLAZKDPPNQYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)




![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)



![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)


![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)